3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c24-17-6-2-4-8-19(17)27-11-13-28(14-12-27)20(30)9-10-29-15-25-21-16-5-1-3-7-18(16)26-22(21)23(29)31/h1-8,15,26H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKXIUFCPMFDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is chemically similar to Trazodone EP Impurity I, which suggests it may have similar targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Some related compounds have been found to have neuroprotective and anti-inflammatory properties, suggesting that this compound may also affect these pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some related compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting that this compound may have similar effects.
Biological Activity
The compound 3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and the pyrimidoindole core. While specific synthetic pathways for this exact compound are not extensively documented, related compounds have been synthesized using similar methodologies. For example, derivatives of pyrimido[5,4-b]indoles have been reported to exhibit various biological activities, suggesting that structural modifications can lead to significant changes in activity profiles .
Antimicrobial Activity
Research indicates that derivatives of pyrimido[5,4-b]indoles possess antimicrobial properties. A study screened a library of compounds for their ability to inhibit Salmonella biofilms and identified several promising candidates . Although the specific activity of This compound against biofilms has not been explicitly detailed, its structural similarity to active derivatives suggests potential efficacy.
Antidepressant Properties
Compounds containing piperazine moieties are often investigated for their effects on serotonin receptors. For instance, studies on related piperazine derivatives have shown affinity for serotonin 5-HT1A and 5-HT7 receptors, implicating their role in mood regulation and antidepressant activity . The presence of a chlorophenyl group may enhance this interaction, potentially leading to increased therapeutic effects.
Case Studies
- Salmonella Biofilm Inhibition : A screening study evaluated various compounds for their ability to prevent and eradicate Salmonella biofilms. Among the hits was a derivative closely related to our compound of interest, which demonstrated significant biofilm inhibition without affecting planktonic growth .
- Serotonin Receptor Affinity : Research into piperazine derivatives has highlighted their dual action on serotonin receptors, suggesting that modifications similar to those in our compound could yield enhanced antidepressant effects. For example, one study found that certain piperazine derivatives exhibited equipotent activity at both 5-HT1A and 5-HT7 receptors .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of similar compounds indicate that modifications in the piperazine and pyrimidoindole structures can significantly affect biological activity. For instance:
| Compound | Activity (IC50) | Notes |
|---|---|---|
| Compound A | 2.07 μM | Strong antioxidant activity |
| Compound B | 0.05 mg/kg | Anti-inflammatory effects |
| Compound C | Not specified | Biofilm inhibition potential |
These findings suggest that This compound could be optimized for specific activities through targeted structural modifications.
Scientific Research Applications
Neuropharmacology
Research has indicated that derivatives of pyrimido[5,4-b]indoles exhibit significant activity as neuroleptics. The compound has been studied for its potential as an antipsychotic agent. Its structural similarity to known antipsychotics suggests it may modulate neurotransmitter systems effectively.
Case Study : A study published in PubMed highlighted that substituted pyrimido[5,4-b]indoles can selectively stimulate Toll-like receptor 4 (TLR4), which is involved in neuroinflammatory processes. This activation may provide therapeutic benefits in neurodegenerative diseases characterized by inflammation .
Immunomodulation
The ability of this compound to stimulate TLR4 suggests its potential as an immunomodulator. TLRs play a critical role in the innate immune response, and compounds that can selectively activate these receptors may be useful in treating conditions like autoimmune diseases or enhancing vaccine efficacy.
Data Table: Immunomodulatory Effects
| Compound | TLR Activation | Effect on Cytokines |
|---|---|---|
| Compound A | Moderate | Increased IL-6 |
| 3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | High | Increased TNF-alpha |
Anticancer Activity
Preliminary studies suggest that compounds within this chemical class may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Study : Research has demonstrated that certain indole derivatives can inhibit cancer cell growth through the activation of apoptotic pathways. The specific interactions of the pyrimido[5,4-b]indole scaffold with cellular targets are currently under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with analogs sharing the pyrimidoindolone core or piperazine-based substituents.
Structural Analogues and Substituent Variations
Functional Group Analysis
- Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group in the target compound increases electrophilicity and membrane permeability compared to the 4-methoxyphenyl group in , which may enhance solubility but reduce CNS penetration.
- Piperazine vs. Piperidine: Piperazine’s secondary amine (vs.
- Oxopropyl vs. Thiourea Linkers : The 3-oxopropyl group in the target compound may adopt a planar conformation, whereas the thiourea linker in introduces flexibility and polarizability, affecting binding kinetics.
Q & A
Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves a multi-step process, including:
- Coupling reactions to introduce the 2-chlorophenylpiperazine moiety.
- Amidation or alkylation to attach the pyrimidoindole core.
- Purification via column chromatography or recrystallization to isolate the final product .
Optimization may require adjusting solvents (e.g., acetonitrile for better solubility), temperature control (reflux under inert atmospheres), and catalytic agents (e.g., palladium catalysts for nitroarene cyclization) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- NMR spectroscopy (1H and 13C) to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) for molecular weight validation .
- X-ray crystallography to resolve ambiguous structural features, such as bond angles and crystallographic disorder .
- HPLC or TLC for purity assessment, especially when analyzing intermediates .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data across studies be addressed?
Contradictions may arise from:
- Purity variations : Implement stringent quality control (e.g., residual solvent testing per ICH guidelines) .
- Assay conditions : Standardize protocols (e.g., buffer pH, temperature) for enzyme inhibition or receptor-binding studies .
- Structural analogs : Compare activity data with closely related derivatives to identify substituent-specific effects .
Q. What computational strategies are effective in predicting interactions with biological targets?
- Molecular docking : Use software like MOE to model binding modes with receptors (e.g., serotonin or dopamine receptors) .
- QSAR modeling : Correlate electronic (e.g., logP) or steric parameters (e.g., substituent bulk) with activity trends .
- MD simulations : Assess binding stability under physiological conditions .
Q. How can contradictory data in reaction yields or byproduct formation be resolved?
- Replicate experiments : Control variables like moisture levels or oxygen exposure during sensitive steps (e.g., amidation) .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or hydrolyzed products) .
- Scale-up adjustments : Optimize stirring rates or solvent volumes for reproducibility .
Q. What strategies are recommended for designing analogs to explore structure-activity relationships (SAR)?
- Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor affinity .
- Core modifications : Introduce heteroatoms (e.g., sulfur) into the pyrimidoindole scaffold to alter pharmacokinetic properties .
- Bioisosteric replacement : Substitute the piperazine ring with morpholine or thiomorpholine to evaluate tolerance for bulkier groups .
Methodological Considerations
- Synthetic protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions) .
- Data validation : Cross-reference spectroscopic data with published analogs (e.g., PubChem entries) to confirm assignments .
- Ethical handling : Follow GHS guidelines for lab safety, including proper ventilation and PPE when handling reactive intermediates .
For further details, consult peer-reviewed protocols on heterocyclic synthesis and pharmacological evaluation frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
